Cas no 106932-82-5 (Quinoline, 5,7-dibromo-8-(1-methylethoxy)-)

Quinoline, 5,7-dibromo-8-(1-methylethoxy)- structure
106932-82-5 structure
Product Name:Quinoline, 5,7-dibromo-8-(1-methylethoxy)-
CAS No:106932-82-5
MF:C12H11Br2NO
MW:345.029841661453
CID:1182479
PubChem ID:57939317
Update Time:2025-04-20

Quinoline, 5,7-dibromo-8-(1-methylethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 5,7-dibromo-8-(1-methylethoxy)-
    • 5,7-dibromo-8-propan-2-yloxyquinoline
    • DB-118237
    • 5,7-Dibromo-8-[(propan-2-yl)oxy]quinoline
    • 5,7-dibromo-8-isopropoxy-quinoline
    • NHYCYXNNMCFJLB-UHFFFAOYSA-N
    • 106932-82-5
    • SCHEMBL4455766
    • 5,7-dibromo -8-isopropoxy-quinoline
    • DTXSID10728389
    • Inchi: 1S/C12H11Br2NO/c1-7(2)16-12-10(14)6-9(13)8-4-3-5-15-11(8)12/h3-7H,1-2H3
    • InChI Key: NHYCYXNNMCFJLB-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2=CC=CN=C2C=1OC(C)C)Br

Computed Properties

  • Exact Mass: 342.92073
  • Monoisotopic Mass: 342.92074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • PSA: 22.12
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